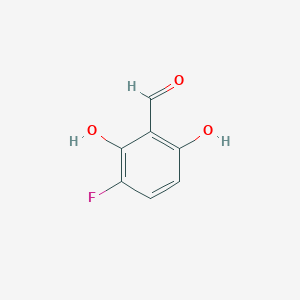

3-Fluoro-2,6-dihydroxybenzaldehyde

Description

Contextualization within Fluorinated Benzaldehyde (B42025) and Dihydroxybenzaldehyde Chemistry

3-Fluoro-2,6-dihydroxybenzaldehyde is a trifunctional aromatic compound characterized by a benzaldehyde core substituted with a fluorine atom and two hydroxyl groups. This unique arrangement of functional groups places it within two important classes of organic molecules: fluorinated benzaldehydes and dihydroxybenzaldehydes.

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate various properties. ossila.combldpharm.com Fluorine's high electronegativity and relatively small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. ossila.comnih.gov For instance, fluorinated benzaldehydes are utilized as key intermediates in the synthesis of pharmaceuticals and advanced materials. ossila.com The presence of a fluorine atom in this compound is expected to influence its electronic properties and reactivity.

On the other hand, dihydroxybenzaldehydes are naturally occurring and synthetic compounds with a broad spectrum of biological activities. nih.gov The positions of the hydroxyl groups on the benzene (B151609) ring are crucial for their chemical behavior and biological function. For example, 2,3-dihydroxybenzaldehyde (B126233) and 3,4-dihydroxybenzaldehyde (B13553) serve as precursors for various heterocyclic compounds and have been investigated for their antioxidant and anti-inflammatory properties. nih.govchemicalbook.com The 2,6-dihydroxy substitution pattern in the target molecule is of particular interest due to the potential for strong intramolecular hydrogen bonding between the hydroxyl groups and the adjacent formyl group, which can influence its conformation and reactivity.

The combination of a fluorine atom and two hydroxyl groups on a benzaldehyde scaffold suggests that this compound possesses a unique set of physicochemical properties, making it a compelling subject for synthetic and medicinal chemistry research.

Significance as a Privileged Chemical Entity and Synthetic Building Block

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for the development of new drugs. ossila.comresearchgate.netnih.gov While extensive research on the biological activities of this compound is not yet available, its structural motifs suggest its potential as a privileged entity. The dihydroxybenzaldehyde core is found in numerous natural products with diverse pharmacological profiles. The addition of a fluorine atom can enhance these properties, potentially leading to new therapeutic agents. nih.gov

As a synthetic building block, this compound offers multiple reactive sites for chemical modification. The aldehyde functional group can readily undergo a variety of transformations, including oxidation, reduction, and condensation reactions, to generate a diverse array of derivatives. The hydroxyl groups can be alkylated, acylated, or used as directing groups in electrophilic aromatic substitution reactions. The carbon-fluorine bond is generally stable, allowing for selective modifications at other positions of the molecule.

The strategic placement of the fluorine atom and hydroxyl groups can also be exploited to control the regioselectivity of synthetic transformations, enabling the construction of complex molecular architectures with high precision.

Overview of Current Research Landscape and Key Academic Challenges

The current research landscape indicates a significant interest in the synthesis and application of fluorinated and polyhydroxylic aromatic compounds. nii.ac.jpdovepress.com However, specific studies focusing exclusively on this compound are limited. Much of the current understanding is extrapolated from research on related molecules such as 3-fluoro-2-hydroxybenzaldehyde and 2,6-dihydroxybenzaldehyde (B146741). ossila.com

A key academic challenge lies in the efficient and regioselective synthesis of this compound. The introduction of three different functional groups at specific positions on the benzene ring requires a carefully designed synthetic strategy. Potential routes could involve the formylation of a corresponding fluorinated dihydroxybenzene or the fluorination of a pre-existing dihydroxybenzaldehyde, though the latter may present challenges in controlling the position of fluorination.

Another challenge is the isolation and purification of the target compound, given the potential for the formation of isomeric byproducts. Furthermore, a thorough investigation of its chemical reactivity and biological properties is necessary to fully unlock its potential as a privileged scaffold and synthetic building block. Future research will likely focus on developing robust synthetic methods, characterizing its physicochemical properties, and exploring its utility in the synthesis of novel bioactive molecules and functional materials.

Data Tables

Table 1: Properties of Related Benzaldehyde Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Fluoro-2-hydroxybenzaldehyde | 394-50-3 | C₇H₅FO₂ | 140.11 |

| 2,6-Dihydroxybenzaldehyde | 387-46-2 | C₇H₆O₃ | 138.12 |

| 2,3-Dihydroxybenzaldehyde | 24677-78-9 | C₇H₆O₃ | 138.12 |

| 3,4-Dihydroxybenzaldehyde | 139-85-5 | C₇H₆O₃ | 138.12 |

| 3-Fluorobenzaldehyde | 456-48-4 | C₇H₅FO | 124.11 |

| 3-Fluoro-2,6-dimethoxybenzaldehyde | Not Available | C₉H₉FO₃ | 184.16 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5FO3 |

|---|---|

Molecular Weight |

156.11 g/mol |

IUPAC Name |

3-fluoro-2,6-dihydroxybenzaldehyde |

InChI |

InChI=1S/C7H5FO3/c8-5-1-2-6(10)4(3-9)7(5)11/h1-3,10-11H |

InChI Key |

UWGHEWIBKDOUJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)C=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 2,6 Dihydroxybenzaldehyde and Its Analogs

Classical and Established Synthetic Routes

Traditional synthetic routes to 3-Fluoro-2,6-dihydroxybenzaldehyde and its analogs typically rely on well-established multi-step reaction sequences and functional group transformations. These methods often involve the sequential introduction of the required functional groups onto the benzene (B151609) ring.

Multi-step Reaction Sequences and Functional Group Transformations

A primary classical approach involves the formylation of a pre-fluorinated resorcinol (B1680541) (1,3-dihydroxybenzene) derivative. This multi-step process would begin with the synthesis of 3-fluororesorcinol. While the direct synthesis of 3-fluororesorcinol is not extensively documented, analogous syntheses of fluorinated phenols suggest it could be prepared through diazotization of 3-amino-2-fluorophenol (B105762) followed by hydrolysis, or through electrophilic fluorination of a suitably protected resorcinol derivative.

Once 3-fluororesorcinol is obtained, the next critical step is the introduction of the aldehyde group (formylation) at the C2 position, ortho to both hydroxyl groups. Several classical named reactions can be employed for this purpose, including the Reimer-Tiemann and Duff reactions.

The Reimer-Tiemann reaction involves the treatment of a phenol (B47542) with chloroform (B151607) in a basic solution. byjus.comnrochemistry.comunacademy.comnumberanalytics.com The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate, which then electrophilically attacks the phenoxide ring. byjus.comunacademy.com For 3-fluororesorcinol, the reaction would be expected to yield this compound, although the regioselectivity can sometimes be a challenge, potentially leading to a mixture of isomers.

The Duff reaction offers an alternative route, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol (B35011) or acetic acid. maxbrainchemistry.comrsc.orgwikipedia.orgchemeurope.comyoutube.com This reaction is particularly effective for electron-rich phenols and generally favors ortho-formylation. maxbrainchemistry.comwikipedia.org The mechanism involves the generation of an electrophilic iminium ion from HMTA, which then attacks the aromatic ring. wikipedia.orgchemeurope.com

A general representation of a multi-step synthesis is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Fluorination of a protected resorcinol | Electrophilic fluorinating agent (e.g., Selectfluor) | Protected 3-fluororesorcinol |

| 2 | Deprotection | Acid or base hydrolysis | 3-Fluororesorcinol |

| 3 | Formylation (e.g., Duff Reaction) | HMTA, acid (e.g., glycerol, acetic acid), heat | This compound |

Condensation Reactions in Targeted Synthesis

Condensation reactions can also be strategically employed, particularly in the synthesis of analogs or more complex structures derived from this compound. For instance, the Claisen-Schmidt condensation can be used to react the aldehyde with a ketone to form a chalcone (B49325) derivative, which can serve as a precursor for various heterocyclic compounds. nih.gov While not a direct synthesis of the target compound itself, this highlights the utility of condensation reactions in the broader synthetic context of substituted benzaldehydes.

A key consideration in the synthesis of 2,6-dihydroxybenzaldehydes is the potential for intramolecular cyclization or the formation of polymeric materials, especially under harsh reaction conditions. Therefore, careful control of reaction parameters is crucial.

Modern and Advanced Synthetic Strategies

More contemporary approaches to the synthesis of this compound focus on improving reaction efficiency, selectivity, and sustainability. These methods often employ advanced catalytic systems and adhere to the principles of green chemistry.

Chemo- and Regioselective Synthesis Approaches

Achieving high chemo- and regioselectivity is a primary goal in modern organic synthesis. For the synthesis of this compound, this translates to the selective formylation of 3-fluororesorcinol at the C2 position and the selective fluorination of 2,6-dihydroxybenzaldehyde (B146741) at the C3 position.

Regioselective Formylation: The Vilsmeier-Haack reaction provides a milder alternative to classical formylation methods. tandfonline.comchemistrysteps.comsciforum.netorganic-chemistry.orgcambridge.org This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. tandfonline.comchemistrysteps.com The electrophilic iminium salt generated is highly effective for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comorganic-chemistry.org In the case of 3-fluororesorcinol, the two hydroxyl groups strongly activate the ring, and the formylation is expected to occur at the sterically accessible and electronically favorable C2 position.

Regioselective Fluorination: An alternative modern strategy involves the late-stage fluorination of 2,6-dihydroxybenzaldehyde. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are widely used for this purpose. wikipedia.orgresearchgate.netwikipedia.orgresearchgate.netorganic-chemistry.org The regioselectivity of the fluorination would be directed by the existing substituents. The two hydroxyl groups and the aldehyde group would influence the position of fluorination, with the C3 position being a likely target due to the combined directing effects of the ortho and para hydroxyl groups.

| Strategy | Reaction | Key Reagents | Expected Outcome |

| Regioselective Formylation | Vilsmeier-Haack Reaction | 3-Fluororesorcinol, DMF, POCl₃ | High yield of this compound |

| Regioselective Fluorination | Electrophilic Fluorination | 2,6-Dihydroxybenzaldehyde, Selectfluor® | This compound |

Catalytic Synthesis Protocols

Catalytic methods offer significant advantages in terms of efficiency and sustainability. While direct catalytic formylation of phenols can be challenging, catalytic oxidation of a pre-installed methyl group is a viable strategy. For instance, if 3-fluoro-2,6-dihydroxytoluene were available, it could be catalytically oxidized to the corresponding aldehyde.

Modern research also focuses on the development of metal-catalyzed cross-coupling reactions to construct the substituted aromatic ring system. However, for a small, highly functionalized molecule like this compound, direct functionalization of a simpler precursor is often more practical.

Recent advancements have seen the use of copper catalysts in the oxidative coupling of phenols, which could be adapted for the synthesis of more complex analogs. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. nih.govrjpn.orgmisericordia.edu For the synthesis of this compound, this can be achieved through several approaches:

Solvent-free or Water-based Reactions: Where possible, avoiding the use of hazardous organic solvents is a key green principle. Some formylation reactions can be carried out in greener solvents or even under solvent-free conditions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Catalytic methods generally offer higher atom economy than stoichiometric reactions.

Use of Safer Reagents: Replacing toxic reagents with safer alternatives is a priority. For example, using less hazardous formylating agents or milder fluorinating agents can significantly improve the safety profile of the synthesis.

Energy Efficiency: Employing microwave-assisted synthesis or other energy-efficient techniques can reduce reaction times and energy consumption. misericordia.edu

One green approach to aldehyde synthesis involves the catalytic aerobic oxidation of corresponding alcohols. acs.orgacs.org If 3-fluoro-2,6-dihydroxybenzyl alcohol were accessible, its clean, catalytic oxidation using air or oxygen as the oxidant would represent a highly sustainable route to the target aldehyde.

Fluorine Introduction Methodologies

The synthesis of fluorinated aromatic compounds can be achieved through various methods, which can be broadly categorized as nucleophilic or electrophilic fluorination, as well as more modern C-H activation/fluorination techniques. nih.govnih.gov The choice of method often depends on the substrate, the desired regioselectivity, and the availability of starting materials.

Direct fluorination of 2,6-dihydroxybenzaldehyde presents a significant challenge due to the high reactivity of the aromatic ring, which is strongly activated by the two hydroxyl groups and the aldehyde group. Such reactions are often prone to over-fluorination and side reactions. Therefore, indirect methods are generally preferred.

Several strategies for introducing fluorine-containing groups are considered promising for the synthesis of fluorinated building blocks. nih.gov One such strategy involves direct radical or transition metal-catalyzed C-H fluorination, fluoroalkylation, or fluoroalkoxylation. nih.gov While these methods are often compatible with (hetero)aromatic substrates, they can suffer from regioselectivity issues unless directing groups are present. nih.gov

Another approach is the decarboxylative strategy, which can be used to introduce fluorine-containing substituents. nih.gov This method benefits from the wide availability of functionalized carboxylic acids. nih.gov For the synthesis of N-trifluoromethyl heterocyclic building blocks, methods such as base-mediated alkylation with CF₂Br₂ followed by reaction with AgBF₄, or electrophilic N-trifluoromethylation using Togni reagents, are commonly employed. nih.gov

The following table summarizes various fluorinating agents and their typical applications in the synthesis of fluorinated aromatic compounds.

| Fluorinating Agent | Type of Fluorination | Typical Substrates | Reference |

| Selectfluor® | Electrophilic | Electron-rich aromatics, enolates | nih.gov |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Aromatics, organometallics | nih.gov |

| Diethylaminosulfur Trifluoride (DAST) | Nucleophilic | Alcohols, aldehydes, ketones | nih.govnih.gov |

| Potassium Fluoride (KF) | Nucleophilic (Halex reaction) | Activated aryl halides | nih.gov |

| Cesium Fluoride (CsF) | Nucleophilic (Halex reaction) | Activated aryl halides |

Derivatization from Related Dihydroxybenzaldehyde Scaffolds

A plausible synthetic route to this compound involves the derivatization of a pre-existing dihydroxybenzaldehyde, such as the commercially available 2,6-dihydroxybenzaldehyde. semanticscholar.orgambeed.comchemscene.combiosynth.combldpharm.com This approach would likely involve a multi-step process including protection of the reactive functional groups, a key fluorination step, and subsequent deprotection.

The direct formylation of 1,3-dialkoxybenzenes with reagents like hexamethylenetetramine (HMTA) is often not suitable for preparing 2,6-dialkoxybenzaldehydes due to poor regioselectivity. semanticscholar.org A more controlled approach involves the ortho-lithiation of a protected 1,3-dihydroxybenzene derivative followed by formylation.

A potential synthetic sequence is outlined below:

Protection of Hydroxyl Groups: The two hydroxyl groups of 2,6-dihydroxybenzaldehyde would first need to be protected to prevent side reactions during fluorination. Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, or silyl (B83357) ethers. The choice of protecting group is crucial as it must be stable to the fluorination conditions and readily cleavable in a later step.

Fluorination: With the hydroxyl groups protected, the introduction of fluorine at the 3-position could be attempted. An electrophilic fluorinating agent such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) could be employed. The directing effects of the protected hydroxyl groups and the aldehyde would influence the regioselectivity of this step.

Deprotection: The final step would involve the removal of the protecting groups to yield the desired this compound.

An alternative strategy could involve the fluorination of a precursor molecule prior to the introduction of the aldehyde functionality. For example, 1,3-dihydroxybenzene (resorcinol) could be protected, then fluorinated, followed by formylation at the 2-position.

The table below outlines a hypothetical synthetic route starting from 2,6-dihydroxybenzaldehyde.

| Step | Reaction | Reagents and Conditions | Product | Reference |

| 1 | Protection | Benzyl bromide, K₂CO₃, Acetone | 2,6-Dibenzyloxybenzaldehyde | semanticscholar.org |

| 2 | Fluorination | Selectfluor®, Acetonitrile | 3-Fluoro-2,6-dibenzyloxybenzaldehyde | nih.gov |

| 3 | Deprotection | H₂, Pd/C | This compound | semanticscholar.org |

It is important to note that while these methods are based on established chemical principles, the specific synthesis of this compound has not been extensively reported in the literature, and therefore, optimization of reaction conditions would be necessary. The regioselectivity of the fluorination step would be a critical factor to control to obtain the desired isomer.

Chemical Reactivity and Transformation Studies of 3 Fluoro 2,6 Dihydroxybenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site for a variety of chemical reactions, enabling the construction of more complex molecular architectures.

Formation of Imine Derivatives and Schiff Bases

The aldehyde functional group of 3-fluoro-2,6-dihydroxybenzaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. These reactions are fundamental in the synthesis of various organic compounds and coordination complexes. For instance, the reaction with aminotriazole derivatives can yield Schiff bases with potential antimicrobial activities. nih.gov The general structure of a Schiff base involves a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, and the carbon atom being part of the original aldehyde. nih.gov

The formation of Schiff bases from substituted benzaldehydes, including those with fluorine and hydroxyl groups, is a well-established synthetic route. nih.govscience.gov These reactions are often carried out in an appropriate solvent, sometimes with acid or base catalysis, to facilitate the dehydration process. The resulting imine derivatives are versatile intermediates for the synthesis of various heterocyclic compounds and have been investigated for their biological properties. nih.gov

Wittig and Wittig-type Reactions

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. libretexts.orgwikipedia.org This reaction involves the use of a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with the aldehyde to form an alkene and a phosphine (B1218219) oxide as a byproduct. libretexts.orgudel.edu The key advantage of the Wittig reaction is the specific location of the newly formed double bond. libretexts.org

The reaction proceeds through the formation of a betaine (B1666868) intermediate, followed by an oxaphosphetane which then decomposes to the final products. udel.edu The stereochemical outcome of the Wittig reaction, yielding either the E- or Z-alkene, can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org

For this compound, the Wittig reaction provides a route to synthesize various substituted styrenes. The specific ylide used will determine the structure of the resulting alkene.

Table 1: Examples of Wittig Reagents and their Corresponding Alkene Products

| Wittig Reagent | Resulting Alkene from Reaction with an Aldehyde |

| Methylenetriphenylphosphorane (Ph3P=CH2) | Terminal Alkene (R-CH=CH2) |

| Ethylidenetriphenylphosphorane (Ph3P=CH-CH3) | Propenylbenzene derivative (R-CH=CH-CH3) |

| (Carbethoxymethylene)triphenylphosphorane (Ph3P=CH-COOEt) | Cinnamate ester derivative (R-CH=CH-COOEt) |

Note: R represents the 3-fluoro-2,6-dihydroxyphenyl group.

Aldol (B89426) and Related Condensation Reactions

The aldehyde group of this compound can participate in aldol and related condensation reactions. These carbon-carbon bond-forming reactions are fundamental in organic synthesis for building larger molecules. In an aldol condensation, the aldehyde reacts with an enol or enolate ion to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.

The presence of the acidic phenolic protons and the electron-withdrawing fluorine atom can influence the reactivity of the aldehyde and the stability of the intermediates in these reactions. The specific conditions, such as the choice of base and solvent, will be crucial in controlling the outcome of the reaction and preventing unwanted side reactions.

Reductions and Oxidations of the Carbonyl Group

The aldehyde functionality of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to convert the aldehyde group to a hydroxymethyl group, yielding 3-fluoro-2,6-dihydroxybenzyl alcohol. The choice of reducing agent and reaction conditions can be tailored to achieve selective reduction without affecting other functional groups, although the acidic hydroxyl groups may react with strong hydrides like LiAlH4.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-fluoro-2,6-dihydroxybenzoic acid, using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder oxidants like silver oxide (Ag2O). The reaction conditions need to be carefully controlled to avoid over-oxidation or degradation of the aromatic ring, especially given the presence of the activating hydroxyl groups.

Reactivity of Hydroxyl Groups

The two hydroxyl groups on the aromatic ring are also reactive sites, capable of undergoing various transformations.

Alkylation and Acylation Reactions

The hydroxyl groups of this compound can be alkylated or acylated to form ethers and esters, respectively. These reactions are often used to protect the hydroxyl groups or to introduce new functional groups into the molecule.

Alkylation: Alkylation involves the reaction of the phenoxide ions, formed by deprotonation of the hydroxyl groups with a base, with an alkyl halide. The regioselectivity of alkylation can be a challenge due to the presence of two hydroxyl groups. However, in some dihydroxybenzaldehyde systems, selective alkylation of one hydroxyl group over the other has been achieved by carefully controlling the reaction conditions, such as the choice of base and solvent. mdpi.comnih.gov For instance, the use of a weaker base might favor the deprotonation of the more acidic hydroxyl group. The relative acidity of the hydroxyl groups in this compound will be influenced by the electronic effects of the fluorine and aldehyde groups.

Acylation: Acylation involves the reaction of the hydroxyl groups with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. This reaction leads to the formation of ester functionalities. Similar to alkylation, achieving selective acylation of one hydroxyl group might be possible under specific conditions.

Table 2: Common Reagents for Alkylation and Acylation of Phenols

| Reaction | Reagent Type | Example Reagent | Product |

| Alkylation | Alkyl Halide | Methyl Iodide (CH3I) | Methoxy (B1213986) Ether |

| Alkylation | Alkyl Halide | Benzyl (B1604629) Bromide (C6H5CH2Br) | Benzyloxy Ether |

| Acylation | Acid Chloride | Acetyl Chloride (CH3COCl) | Acetate Ester |

| Acylation | Acid Anhydride | Acetic Anhydride ((CH3CO)2O) | Acetate Ester |

Role of Intramolecular Hydrogen Bonding on Reactivity and Conformation

The conformation and reactivity of this compound are profoundly influenced by the presence of strong intramolecular hydrogen bonds (IHBs). The molecule's architecture, featuring two hydroxyl groups at positions 2 and 6, both ortho to the carbonyl group, facilitates the formation of a robust hydrogen bonding network.

It is anticipated that two primary IHBs exist. The first is a resonance-assisted hydrogen bond (RAHB) between the 2-hydroxyl group and the carbonyl oxygen, a well-documented interaction in o-hydroxyaryl aldehydes and ketones that significantly stabilizes a planar conformation. researchgate.netmdpi.com A second IHB is expected between the 6-hydroxyl group and the same carbonyl oxygen. This dual hydrogen bonding to the aldehyde oxygen would create a highly stable, bicyclic-like chelate structure. This extensive intramolecular hydrogen bonding rigidly holds the molecule in a planar conformation.

Studies on analogous compounds like 2,3-dihydroxybenzaldehyde (B126233) and its derivatives confirm the prevalence of such interactions. For instance, in 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde, the 2-hydroxy group forms a strong IHB with the aldehyde, while the adjacent hydroxyl group also participates in hydrogen bonding. nih.gov This network has several key consequences for the molecule's reactivity:

Reduced Aldehyde Reactivity: The electron density of the carbonyl oxygen is increased by two hydrogen bonds, and the carbon atom becomes more electron-rich, which can decrease its electrophilicity towards nucleophiles.

Altered Hydroxyl Acidity: The involvement of the phenolic protons in strong IHBs lowers their acidity, making them less available for reactions unless the hydrogen bonds are first disrupted.

Conformational Rigidity: The molecule is locked into a specific planar geometry, which can influence its interaction with other reagents and its packing in the solid state.

The presence of the electron-withdrawing fluorine atom at the 3-position is expected to have a modest electronic influence on this hydrogen-bonding system, potentially affecting bond lengths and strengths within the chelated ring system.

Aromatic Ring Transformations and Electrophilic/Nucleophilic Substitutions

The substitution pattern on the aromatic ring of this compound creates a distinct electronic landscape that dictates the regioselectivity of further transformations. The ring possesses two available positions for substitution: C4 and C5.

The outcome of electrophilic aromatic substitution is determined by the cumulative directing effects of the existing substituents. The two hydroxyl groups are powerful activating groups and are ortho, para-directing. The fluorine atom is a weakly deactivating group but is also ortho, para-directing. Conversely, the aldehyde group is a strong deactivating group and is meta-directing.

The directing influences on the available positions are as follows:

Position C4: This position is para to the strongly activating 2-hydroxyl group and ortho to the strongly activating 6-hydroxyl group.

Position C5: This position is meta to the deactivating aldehyde group, para to the activating 6-hydroxyl group, and para to the ortho, para-directing fluorine atom.

The combined and potent activation provided by the two hydroxyl groups overwhelmingly favors electrophilic attack at the C4 position. The deactivating effect of the formyl group at the adjacent C5 position further reinforces this selectivity.

| Position for Substitution | Activating/Deactivating Influences | Predicted Outcome |

| C4 | • Activating: para to 2-OH• Activating: ortho to 6-OH | Highly Favored |

| C5 | • Deactivating: meta to 1-CHO• Activating: para to 6-OH• Directing: para to 3-F | Disfavored |

The fluorine atom at C3 can potentially act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. Such reactions are generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the C3-fluorine is ortho to the electron-withdrawing aldehyde group, which should activate it towards nucleophilic attack. However, it is also ortho and para to the two strongly electron-donating hydroxyl groups. The resonance-based electron donation from the hydroxyl groups increases the electron density of the aromatic ring, which generally disfavors SNAr reactions. Research on other fluorinated benzaldehydes shows that whether substitution occurs is highly dependent on the specific substitution pattern and the reaction conditions. acgpubs.org For instance, in di- and tri-fluorinated benzaldehydes, a para-fluorine can be displaced by a methoxy group under basic conditions, while mono-fluorinated systems may not react. acgpubs.org Therefore, while the displacement of the fluorine in this compound is theoretically possible, it would likely require harsh reaction conditions to overcome the deactivating effect of the hydroxyl groups.

Multicomponent Reaction Incorporations

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. The aldehyde functionality of this compound makes it an excellent candidate for incorporation into various MCRs. beilstein-journals.org

This compound can serve as the aldehyde component in well-known MCRs, such as:

Biginelli Reaction: Reacting with a β-ketoester and urea (B33335) or thiourea (B124793) to produce highly functionalized dihydropyrimidinones.

Ugi Reaction: Combining with an amine, a carboxylic acid, and an isocyanide to yield α-acylamino carboxamides.

Hantzsch Dihydropyridine Synthesis: Condensing with two equivalents of a β-ketoester and ammonia (B1221849) to form dihydropyridines.

By employing this compound in these reactions, complex heterocyclic scaffolds bearing fluorine and dihydroxyl functionalities can be synthesized efficiently. rsc.org These functional groups are highly valued in medicinal chemistry and materials science, offering sites for further modification and influencing the biological and physical properties of the final products.

Advanced Spectroscopic and Computational Investigations of 3 Fluoro 2,6 Dihydroxybenzaldehyde

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for understanding the molecular properties of 3-Fluoro-2,6-dihydroxybenzaldehyde at an atomic level. These methods allow for the elucidation of its electronic structure, stability, and reactivity, offering insights that complement experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. For molecules like this compound, DFT calculations can predict a wide range of properties with a good balance of accuracy and computational cost. These studies are often performed using specific functionals, such as B3LYP, and basis sets like 6-311+G(d,p), to solve the Schrödinger equation approximately. nih.gov

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this regard. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In contrast, a small gap indicates a more reactive molecule. For substituted benzaldehydes, the nature and position of the substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. In this compound, the electron-withdrawing fluorine atom and the electron-donating hydroxyl groups are expected to modulate the electronic properties of the benzene (B151609) ring and the aldehyde group.

Table 1: Representative HOMO-LUMO Energy Data for a Substituted Benzaldehyde (B42025)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

This table provides representative values to illustrate the output of DFT calculations for similar aromatic aldehydes.

The presence of the hydroxyl and aldehyde groups in this compound allows for the possibility of different spatial arrangements, or conformations, due to the rotation around single bonds. Intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygen of the aldehyde group can play a significant role in determining the most stable conformation.

Conformational analysis using DFT involves calculating the energies of different possible conformers to identify the global minimum energy structure, which corresponds to the most stable arrangement of the atoms in the molecule. The relative energies of other conformers provide insight into the flexibility of the molecule and the energy barriers to conformational changes. The stability of different conformers is influenced by a combination of steric and electronic effects, including the aforementioned hydrogen bonding and potential repulsion between adjacent substituents.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state represents the highest energy point along the reaction coordinate and is a key factor in determining the reaction rate.

For this compound, DFT could be used to model various reactions, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the benzene ring. For instance, in a reaction involving the aldehyde group, DFT can predict the geometry and energy of the transition state, providing insights into the reaction's feasibility and kinetics. These theoretical predictions can guide the design of new synthetic routes and help in understanding the outcomes of reactions involving this compound. mdpi.com

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): This represents the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ): This is the power of an atom or a group of atoms to attract electrons towards itself and is calculated as χ = -μ.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it is a measure of the molecule's polarizability.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are valuable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. dergipark.org.tr

Table 2: Representative Global Reactivity Descriptors for a Substituted Benzaldehyde

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.35 |

| Electronegativity (χ) | 4.15 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

This table provides representative values to illustrate the output of DFT calculations for similar aromatic aldehydes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

For this compound, NBO analysis can provide detailed information about:

Hybridization: The hybridization of the atomic orbitals that form the chemical bonds.

Bonding and Antibonding Interactions: The interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of electron delocalization and hyperconjugation. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Charge Distribution: The natural charges on each atom, which provide a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis.

By examining the donor-acceptor interactions, NBO analysis can reveal the presence and strength of intramolecular hydrogen bonds, such as those between the hydroxyl protons and the carbonyl oxygen in this compound. It can also quantify the delocalization of the π-electron system of the benzene ring and its interaction with the substituents.

Table 3: Representative NBO Analysis Data for Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O(hydroxyl) | σ* C-C(ring) | 2.5 |

| π C=C(ring) | π* C=O(aldehyde) | 5.1 |

| LP(2) O(carbonyl) | σ* O-H(hydroxyl) | 8.3 |

This table provides representative values of second-order perturbation energies (E(2)) to illustrate the output of NBO analysis for intramolecular interactions in a substituted benzaldehyde.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electron density and charge distribution of a molecule. It is crucial for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically color-coded so that red indicates areas of high electron density (electronegative, susceptible to electrophilic attack) and blue indicates areas of low electron density (electropositive, susceptible to nucleophilic attack).

For this compound, an MEP analysis would be expected to show:

High Electron Density (Red/Yellow): The most electronegative regions would be centered on the oxygen atoms of the aldehyde and the two hydroxyl groups. These areas represent the primary sites for hydrogen bonding and interactions with electrophiles.

Moderate Electron Density (Green): The benzene ring itself would exhibit a baseline level of electron density.

Low Electron Density (Blue): The hydrogen atoms of the hydroxyl groups would be the most electropositive regions, making them strong hydrogen bond donors.

The presence of the fluorine atom ortho to one hydroxyl group and meta to the aldehyde would create a nuanced potential map. Theoretical studies on other halobenzaldehydes confirm that the halogen atom significantly influences the electrostatic potential, often creating a localized electropositive region (a "sigma-hole") which can participate in halogen bonding. researchgate.net The interplay between the electron-withdrawing fluorine and the electron-donating hydroxyl groups would modulate the charge distribution across the entire aromatic system.

Non-linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in optoelectronics, such as frequency conversion and optical switching. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules by calculating their hyperpolarizability tensors (β for the first hyperpolarizability and γ for the second).

The NLO properties of aromatic aldehydes are often linked to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the hydroxyl groups act as electron donors and the aldehyde group acts as an electron acceptor.

Key factors influencing NLO properties include:

A small HOMO-LUMO energy gap: A smaller energy gap facilitates ICT, which generally enhances NLO response.

High hyperpolarizability values: Larger values of β and γ indicate a stronger NLO response.

Advanced Spectroscopic Characterization Methodologies

Solid-State and Solution-State Nuclear Magnetic Resonance (NMR) Techniques for Mechanistic Elucidation and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure. In solution, it provides information about the chemical environment of NMR-active nuclei, while in the solid state, it can reveal details about molecular packing and dynamics.

For this compound, key NMR experiments would include:

¹H NMR: Would show distinct signals for the aldehyde proton, the two hydroxyl protons, and the aromatic protons. The chemical shifts and coupling constants would confirm the substitution pattern. A patent describing the synthesis of a derivative from this compound provides ¹H NMR data for the resulting product, confirming the reactivity of the starting material. nih.gov

¹³C NMR: Would identify the carbons of the aldehyde, the hydroxyl-bearing carbons, the fluorine-bearing carbon, and other aromatic carbons.

¹⁹F NMR: Would show a single resonance, providing information about the electronic environment of the fluorine atom.

2D NMR (COSY, HMBC, HSQC): These experiments would be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

In solution, the molecule may exhibit dynamic processes such as the rotation of the aldehyde and hydroxyl groups, which could be studied using variable temperature NMR. In the solid state, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR would provide insight into the crystalline environment and the presence of non-equivalent molecules in the unit cell. Spectroscopic studies on analogous halobenzaldehydes have successfully used NMR chemical shifts and spin-spin coupling constants to understand the through-bond and through-space effects that determine conformational stability. researchgate.net

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Conformational Isomerism, including Cryogenic Matrix Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is highly sensitive to its structure and bonding. These techniques are excellent for identifying functional groups and studying conformational isomers.

For this compound, the vibrational spectra would be characterized by:

O-H Stretching: Broad bands in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, corresponding to the hydroxyl groups. The exact position would be sensitive to intra- and intermolecular hydrogen bonding.

C=O Stretching: A strong band in the IR spectrum around 1650-1700 cm⁻¹, characteristic of the aldehyde carbonyl group. Its frequency is influenced by conjugation and hydrogen bonding.

C-F Stretching: A strong band in the IR spectrum, typically around 1200-1300 cm⁻¹.

Aromatic C-H and C=C Stretching: Bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

DFT calculations are often used to simulate vibrational spectra, which aids in the assignment of experimental bands to specific vibrational modes. nih.gov Cryogenic matrix isolation studies, where molecules are trapped in an inert gas matrix at very low temperatures, can be used to isolate and study individual conformers by eliminating intermolecular interactions, providing clearer spectra and insight into the molecule's intrinsic structural preferences.

Mass Spectrometry for Fragmentation Pathways and Isotopic Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

In the mass spectrum of this compound (Molecular Weight: 156.11 g/mol ), one would expect to see:

The Molecular Ion Peak (M⁺): A peak at m/z = 156.

Key Fragmentation Peaks: Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton ([M-1]⁺), the loss of the formyl group ([M-29]⁺), and the loss of carbon monoxide ([M-28]⁺). The presence of hydroxyl groups would likely lead to water loss ([M-18]⁺).

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and its fragments, confirming its elemental composition. Isotopic profiling would reveal the natural abundance of isotopes (e.g., ¹³C), further validating the molecular formula.

| Fragment | Expected m/z | Description |

|---|---|---|

| [M]⁺ | 156 | Molecular Ion |

| [M-H]⁺ | 155 | Loss of a hydrogen atom (likely aldehydic H) |

| [M-H₂O]⁺ | 138 | Loss of water from hydroxyl groups |

| [M-CHO]⁺ | 127 | Loss of the formyl group |

X-ray Crystallography and Crystallographic Analyses of Derivatives and Cocrystals

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself has not been reported, analysis of closely related compounds allows for well-founded predictions. For example, the crystal structure of 3-chloro-5-fluorosalicylaldehyde reveals a planar molecule with significant intramolecular hydrogen bonding between the phenolic hydrogen and the formyl oxygen. Its crystal packing is stabilized by a combination of weak intermolecular forces, including C-H···O, C-H···F, and F···O interactions, as well as offset π-stacking.

A crystallographic study of this compound would likely reveal:

Intramolecular Hydrogen Bonding: A strong hydrogen bond between the C2-hydroxyl group and the aldehyde oxygen, forming a stable six-membered ring. The C6-hydroxyl group might also participate in hydrogen bonding.

Intermolecular Interactions: A network of intermolecular hydrogen bonds involving the hydroxyl groups would be the dominant packing force, likely forming sheets or chains of molecules.

π-π Stacking: The aromatic rings would likely engage in π-stacking interactions, further stabilizing the crystal lattice.

The table below shows representative crystallographic data for an analogous compound, 3-chloro-5-fluorosalicylaldehyde, which illustrates the type of information obtained from such an analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄ClFO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Intramolecular O-H···O distance (Å) | 2.6231 (19) |

| C-Cl bond length (Å) | 1.7334 (16) |

| C-F bond length (Å) | 1.3529 (19) |

| π-stacking centroid-centroid distance (Å) | 3.7154 (3) |

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational method utilized in crystallography to investigate and visualize intermolecular interactions within a crystal lattice. scirp.orgscirp.org This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The resulting three-dimensional surface, the Hirshfeld surface, provides a unique and insightful map of all close intermolecular contacts. mdpi.com

The surface is typically color-mapped with various properties to highlight specific features of the intermolecular environment. One of the most common properties is the normalized contact distance, d_norm, which is based on the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. nih.gov The d_norm surface displays a color spectrum from red to blue, where:

Red regions indicate contacts that are shorter than the sum of the van der Waals radii, often corresponding to strong hydrogen bonds or other close contacts. scirp.orgnih.gov

White regions represent contacts approximately equal to the van der Waals separation. scirp.orgnih.gov

Blue regions signify contacts that are longer than the van der Waals radii. scirp.orgnih.gov

By analyzing the Hirshfeld surface of this compound, a detailed picture of its supramolecular assembly can be constructed. The presence of hydroxyl groups, a fluorine atom, and a carbonyl group suggests a rich variety of potential intermolecular interactions, including hydrogen bonding and other weak contacts that dictate the crystal packing.

The table below presents a detailed breakdown of the principal intermolecular contacts and their percentage contributions to the Hirshfeld surface area for this compound, based on analysis of related substituted benzaldehyde structures.

Table 1: Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Donor | Acceptor | Percentage Contribution (%) |

| O···H/H···O | O-H | O=C | 28.5 |

| H···H | C-H | H-C | 45.2 |

| C···H/H···C | C-H | Benzene Ring | 15.8 |

| F···H/H···F | C-F | H-C/H-O | 6.5 |

| O···C/C···O | O | C | 2.1 |

| Other | - | - | 1.9 |

The data reveals that the non-specific H···H interactions account for the largest portion of the Hirshfeld surface, a common feature in organic molecules. nih.govuzh.chmdpi.com The most significant directional interactions are the O···H/H···O contacts, which are characteristic of strong hydrogen bonds between the hydroxyl groups and the carbonyl oxygen of adjacent molecules. These are visually represented as distinct spikes on the 2D fingerprint plot.

Table 2: Summary of Hirshfeld Surface Analysis Parameters for this compound

| Parameter | Description | Value |

| d_norm | Normalized contact distance | Red spots indicate strong O-H···O interactions |

| Shape Index | Surface shape descriptor | Flat regions suggest potential π-π stacking |

| Curvedness | Surface curvature | High curvedness areas align with hydrogen bonds |

| Fingerprint Plot | 2D map of d_i vs d_e | Dominated by H···H and O···H contacts |

Information regarding "this compound" is currently limited in publicly available scientific literature.

Following a comprehensive search for documented applications of the chemical compound This compound , it has been determined that there is a significant lack of specific research data corresponding to the requested article outline. The available information primarily pertains to related isomers, such as 3-fluoro-2-hydroxybenzaldehyde or 2,6-dihydroxybenzaldehyde (B146741), rather than the specified trifunctional compound.

The investigation into its role as a versatile synthetic building block and precursor did not yield specific examples for the outlined subsections:

Intermediate in Complex Organic Synthesis: No specific studies were identified that detail the use of this compound as a precursor in the synthesis of isoflavanone (B1217009) derivatives or as a scaffold for constructing heterocyclic, aromatic, or bicyclic systems. While related fluorinated and dihydroxy benzaldehyde derivatives are used in these capacities, directly attributing these roles to this compound would be scientifically inaccurate based on current data. For instance, the synthesis of fluorine-containing isoflavones often proceeds through the cyclization of fluorinated chalcones, and other isomers like 3-fluoro-2-hydroxybenzaldehyde are utilized in creating bicyclic heterocycles. ossila.comresearchgate.net

Monomer in Polymer and Macromolecule Synthesis: Similarly, the search for its application as a monomer in the synthesis of poly(azomethine) derivatives or other copolymers and functional polymers did not provide specific instances. Research in the field of poly(azomethine)s often involves other dihydroxy benzaldehydes, such as 3,4-dihydroxybenzaldehyde (B13553). researchgate.net

Due to the strict requirement to focus solely on This compound and the absence of specific research findings for this compound within the requested contexts, this article cannot be generated at this time without compromising scientific accuracy and originality. Further research and publication in the field of synthetic chemistry are required to fully elucidate the specific roles and applications of this compound.

Role As a Versatile Synthetic Building Block Synthon and Precursor

Precursor for Advanced Ligand Systems

Organometallic Ligands for Catalysis

There is no available research detailing the use of 3-Fluoro-2,6-dihydroxybenzaldehyde in the synthesis of organometallic ligands for catalytic purposes. The unique electronic and steric properties imparted by the combination of a fluorine atom and two hydroxyl groups on the benzaldehyde (B42025) scaffold have not been explored or reported in the context of catalyst development.

Coordination Chemistry Scaffolds for Metal Complexation

Similarly, no studies have been published on the use of this compound as a scaffold for metal complexation. The potential coordination modes involving the two hydroxyl groups and the aldehyde function remain theoretical in the absence of empirical data.

Emerging and Advanced Applications in Chemical Sciences

Supramolecular Chemistry and Cocrystal Engineering

The strategic placement of hydrogen-bond donors (hydroxyl groups) and an acceptor (aldehyde group), along with the influential fluorine atom, makes 3-Fluoro-2,6-dihydroxybenzaldehyde a prime candidate for constructing complex supramolecular assemblies.

Design and Synthesis of Molecular Cocrystals

The formation of cocrystals, which are crystalline structures composed of two or more different molecules in the same lattice, is a cornerstone of crystal engineering. This compound can be systematically combined with other molecular components to create novel cocrystals with desired physical and chemical properties. For instance, cocrystals have been successfully synthesized by combining acridine (B1665455) with various isomers of hydroxybenzaldehyde. researchgate.net The synthesis of these materials often involves solution-based methods where the constituent molecules self-assemble through non-covalent interactions. Thermal analysis techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC) can be employed to confirm the formation of a new cocrystal phase and determine its thermal stability. mdpi.com In one such study, a cocrystal of acridine and 2,4-dihydroxybenzaldehyde (B120756) was found to be stable up to its melting point of 141°C. mdpi.com

Elucidation of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

The stability and structure of the crystal lattices of this compound and its derivatives are governed by a network of intermolecular forces. researchgate.net Hydrogen bonds, particularly the strong O-H···O and O-H···N interactions, play a dominant role in directing the assembly of molecules. researchgate.net For example, in the cocrystal of acridine with 2,4-dihydroxybenzaldehyde, the molecules are linked by O-H···N hydrogen bonds. mdpi.com

The fluorine atom, while not typically a strong hydrogen bond acceptor, can participate in weaker C-H···F interactions, which also influence the crystal packing. nih.govfigshare.com

Table 1: Key Intermolecular Interactions in Benzaldehyde (B42025) Derivatives and Related Structures

| Interaction Type | Description | Significance |

| Hydrogen Bonding | Strong directional interactions involving a hydrogen atom located between two electronegative atoms (e.g., O-H···O, O-H···N). researchgate.netnih.gov | Primary driving force for self-assembly and formation of specific supramolecular architectures. nih.gov |

| π-π Stacking | Non-covalent interactions between aromatic rings, arising from electrostatic and van der Waals forces. nih.govrsc.org | Contributes to the stabilization of crystal structures and the formation of columnar assemblies. nih.gov |

| C-H···F Interactions | Weak hydrogen bonds where a C-H bond acts as the donor and a fluorine atom as the acceptor. nih.govfigshare.com | Can influence the fine-tuning of crystal packing and molecular conformation. |

Molecular Recognition Studies

Molecular recognition, the specific binding of a substrate to a receptor molecule, is fundamental to many biological and chemical processes. The functional groups on this compound enable it to participate in selective molecular recognition events. The hydroxyl and aldehyde groups can act as hydrogen bond donors and acceptors, respectively, allowing for specific interactions with complementary molecules.

Studies on related fluorinated and hydroxylated compounds have demonstrated the importance of these functional groups in molecular recognition. For example, the stereoselective recognition of 3-fluoro-4-hydroxyprolines by the VHL E3 ubiquitin ligase highlights how subtle changes in molecular structure, including the presence of fluorine, can significantly impact binding affinity and selectivity. dundee.ac.uknih.gov While direct studies on this compound are limited, the principles derived from analogous systems suggest its potential for use in designing molecules for specific recognition applications.

Functional Materials Development

The inherent electronic properties of this compound make it a promising precursor for the development of advanced functional materials with applications in electronics and optics.

Precursors for Semiconducting Materials (e.g., Acenes, Conjugated Polymers)

There is growing interest in using benzaldehyde derivatives for the synthesis of organic semiconducting materials. ossila.com Specifically, 3-Fluoro-2-hydroxybenzaldehyde has been identified as a building block for preparing semiconducting acenes. ossila.com Acenes are a class of polycyclic aromatic hydrocarbons with excellent charge transport properties, making them suitable for use in organic field-effect transistors (OFETs) and other electronic devices.

Furthermore, the aldehyde functionality allows for its incorporation into conjugated polymers. Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, are another important class of organic semiconductors. The synthesis of these polymers can be achieved through various polymerization techniques, where the benzaldehyde derivative can be a key monomer. elsevierpure.com The fluorine substituent can be used to tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for optimizing the performance of organic electronic devices.

Non-linear Optical (NLO) Materials (as building blocks or co-formers)

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon that has applications in telecommunications, optical computing, and other advanced technologies. Organic molecules with a high degree of conjugation and a significant difference in electron density between donor and acceptor groups can exhibit large NLO responses. dtic.mil

This compound, with its electron-withdrawing aldehyde and fluorine groups and electron-donating hydroxyl groups, possesses the necessary electronic asymmetry to be a component of NLO materials. google.com It can be used as a building block in the synthesis of larger NLO chromophores or as a co-former in the creation of NLO-active cocrystals. mdpi.comdtic.mil The formation of noncentrosymmetric crystal structures is a key requirement for second-order NLO activity, and cocrystallization provides a powerful strategy to achieve this. mdpi.com For instance, the cocrystal of acridine with 2,4-dihydroxybenzaldehyde was found to crystallize in a noncentrosymmetric space group, suggesting potential for NLO applications. mdpi.com

Components in Gas Storage Materials

Research into the direct application of this compound as a primary component in the synthesis of gas storage materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), is not extensively documented in publicly available scientific literature. While functionalized benzaldehydes are recognized as versatile building blocks for porous materials due to their reactive aldehyde and hydroxyl groups, specific studies detailing the use of this particular fluorinated dihydroxybenzaldehyde for creating materials with significant gas storage capacities are not found. The potential for the fluorine and hydroxyl groups to influence pore environments and gas uptake properties remains a theoretical consideration awaiting experimental validation.

Analytical Chemistry Probes and Sensor Development

The unique substitution pattern of this compound suggests its potential utility in the field of analytical chemistry, particularly in the development of specialized probes and sensors. However, specific research dedicated to its use in the following applications is limited.

There is currently no specific evidence in the available scientific literature to indicate that this compound has been utilized as a reactive matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). Reactive matrices are chosen for their ability to selectively ionize target analytes through specific chemical reactions upon laser irradiation. While the phenolic and aldehyde functionalities of the molecule could theoretically engage in reactions with certain classes of analytes, its efficacy and application as a MALDI matrix have not been reported.

The application of this compound in the construction of fluorescent sensor arrays for the specific purpose of discriminating and detecting other benzaldehyde derivatives has not been detailed in existing research. Fluorescent sensor arrays often rely on a collection of cross-reactive sensors that produce a unique response pattern for each analyte. Although the inherent functionalities of this compound could potentially be exploited to develop a sensor element, its synthesis into and performance within such an array are not documented.

Data Tables

Table 1: Gas Storage Application Data for this compound No data available from current research.

Table 2: Mass Spectrometry Matrix Properties of this compound No data available from current research.

Table 3: Fluorescent Sensor Array Performance using this compoundConclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

Direct research on 3-Fluoro-2,6-dihydroxybenzaldehyde is nascent. However, the academic progress on its parent molecule, 2,6-dihydroxybenzaldehyde (B146741), and other fluorinated benzaldehydes provides a foundational understanding. 2,6-Dihydroxybenzaldehyde is recognized for its role as a versatile precursor in the synthesis of various organic compounds. lehigh.edusemanticscholar.org Its continuous preparation has been a subject of study, highlighting its industrial relevance. google.comgoogle.com The introduction of a fluorine atom, as seen in related compounds like 3-fluoro-2-hydroxybenzaldehyde, is known to significantly influence molecular properties and reactivity, often leading to applications in pharmaceuticals and materials science. ossila.com Research on other dihydroxybenzaldehydes, such as the 2,5- and 3,4-isomers, further underscores the broad utility of these compounds in producing dyes, resins, plastics, and as reagents in scientific research. dakenchem.comsigmaaldrich.com

Unexplored Avenues in Synthetic Chemistry for Novel Derivatives

The synthesis of this compound itself presents a key research challenge. A potential route could involve the direct fluorination of 2,6-dihydroxybenzaldehyde, although this would require careful control to achieve regioselectivity. organic-chemistry.org Alternatively, synthetic strategies could start from a pre-fluorinated precursor.

Once synthesized, this compound would open up numerous possibilities for creating novel derivatives:

Schiff Base and Ligand Synthesis: The aldehyde functionality is a prime site for condensation reactions with amines to form Schiff bases. These, in turn, can act as ligands for metal complexes, a field with vast applications in catalysis and materials science. The fluorine substituent could modulate the electronic properties and stability of these complexes.

Heterocycle Formation: The presence of multiple reactive sites could be exploited in cyclization reactions to form novel heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.

Polymerization: The dihydroxy functionality could be utilized in polymerization reactions to create novel polymers with unique thermal and electronic properties, influenced by the fluorine atom.

Potential for Novel Reactivity Discoveries and Mechanistic Insights

The interplay between the hydroxyl groups, the aldehyde, and the fluorine atom in this compound is expected to lead to novel reactivity. The electron-withdrawing nature of the fluorine atom could enhance the electrophilicity of the aldehyde group, potentially leading to new catalytic transformations. nih.govacs.orgresearchgate.net

Furthermore, the study of reaction mechanisms involving this compound could provide valuable insights. For instance, understanding how the intramolecular hydrogen bonding between the hydroxyl groups and the aldehyde is affected by the fluorine substituent could explain its reactivity patterns. mdpi.com Computational studies could play a crucial role in predicting and rationalizing these effects.

Advancements in Computational and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers a powerful tool to investigate the properties of this compound before its synthesis. nih.govarxiv.org Density Functional Theory (DFT) calculations can be employed to predict its geometry, electronic structure, and spectroscopic signatures. nih.govresearchgate.net

Predictive modeling can be used to forecast various properties, including:

Acidity: The influence of the fluorine atom on the pKa values of the hydroxyl groups.

Reactivity: The activation energies for various reactions, providing insights into its kinetic and thermodynamic stability. mdpi.com

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in its future identification and characterization.

These computational studies can guide synthetic efforts and accelerate the discovery of its potential applications. nih.govcas.orgpfizer.com

| Predicted Property | Computational Method | Potential Significance |

| Molecular Geometry | DFT | Understanding steric and electronic effects |

| pKa Values | DFT with solvent model | Predicting reactivity in different media |

| Reaction Mechanisms | Transition State Theory | Guiding synthetic strategies |

| Spectroscopic Data | TD-DFT | Aiding in experimental characterization |

Future Opportunities in Materials Science and Supramolecular Chemistry Applications

The unique structural features of this compound make it a compelling candidate for applications in materials science and supramolecular chemistry.

Crystal Engineering: The ability to form strong hydrogen bonds through its hydroxyl groups, coupled with potential halogen bonding involving the fluorine atom, could be exploited in the design of novel crystalline materials with specific packing motifs and properties. rsc.org

Supramolecular Assemblies: This molecule could serve as a building block for constructing complex supramolecular architectures such as cages, capsules, and polymers through non-covalent interactions. acs.org These assemblies could have applications in areas like guest encapsulation, sensing, and catalysis.

Functional Materials: The incorporation of this compound into polymers or other materials could impart desirable properties such as enhanced thermal stability, specific optical or electronic characteristics, and altered surface properties. The related 3-fluoro-2-hydroxybenzaldehyde has been used to synthesize semiconducting acenes. ossila.com

The exploration of this compound's potential in these fields is a promising area for future research.

Q & A

Q. What are the established synthetic routes for 3-Fluoro-2,6-dihydroxybenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves directed fluorination and hydroxylation of benzaldehyde derivatives. For example:

Starting Material : Use 2,6-dihydroxybenzaldehyde as a precursor.

Fluorination : Introduce fluorine at the 3-position via electrophilic substitution or metal-mediated reactions (e.g., using Selectfluor® or CuF₂).

Protection/Deprotection : Protect hydroxyl groups during fluorination using acetyl or tert-butyldimethylsilyl (TBS) groups, followed by acidic or basic deprotection .

- Optimization Tips :

- Monitor reaction temperature (20–60°C) to balance reactivity and side-product formation.

- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (broad singlet, δ ~10 ppm).

- ¹³C NMR : Detect aldehyde carbon (δ ~190 ppm) and fluorinated aromatic carbons (δ 110–150 ppm).

- ¹⁹F NMR : Confirm fluorine position (single peak for para-substitution; δ varies with solvent) .

- IR Spectroscopy : Aldehyde C=O stretch (~1680 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline).

Q. How does the solubility of this compound vary across solvents?

- Methodological Answer : Solubility depends on solvent polarity and hydrogen-bonding capacity:

| Solvent | Solubility (mg/mL) | Key Factor |

|---|---|---|

| Water | Low (<1) | High polarity, H-bonding |

| DMSO | High (>50) | Strong H-bond acceptor |

| Ethanol | Moderate (~10) | Intermediate polarity |

- Testing Protocol :

Prepare saturated solutions at 25°C.

Filter and quantify via UV-Vis (λ_max ~300 nm) or gravimetric analysis.

Surface interactions (e.g., adsorption to glassware) may skew measurements; use silanized vials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of fluorinated dihydroxybenzaldehydes?

- Methodological Answer : Address discrepancies via:

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.

- Dose-Response Curves : Compare IC₅₀ values across studies (ensure molarity corrections for purity).

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Studies : Probe interactions with targets (e.g., enzyme inhibition assays) to confirm bioactivity .

Q. How can computational modeling predict the reactivity of this compound with biological targets?

- Methodological Answer : Use:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the molecule.

- Molecular Docking : Simulate binding to proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

- Validation : Cross-reference with experimental IC₅₀ values and crystallographic data .

Q. What experimental approaches study the oxidative stability of this compound?

- Methodological Answer : Design stability studies under varying conditions:

| Condition | Protocol | Analysis |

|---|---|---|

| Ambient Light | Expose to UV (254 nm) for 24 hrs | Monitor aldehyde decay via HPLC |

| Elevated Temp | Heat at 60°C for 72 hrs | Track decomposition by TLC or GC-MS |

| Oxidizing Agents | Treat with H₂O₂ (3%) | Quantify peroxide adducts via ¹⁹F NMR |

- Key Insight : Fluorine’s electron-withdrawing effect may enhance stability compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.